4'-(2-Chloro-4-fluorophenoxy)acetophenone
Description
4'-(2-Chloro-4-fluorophenoxy)acetophenone (CAS: 845866-49-1) is a substituted acetophenone derivative with the molecular formula C₁₄H₁₀ClFO₂ and a molecular weight of 264.68 g/mol . Its structure features a 2-chloro-4-fluorophenoxy group attached to the acetophenone core. The compound has a melting point of 64–66°C and is utilized in synthetic chemistry, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals . Its halogenated substituents enhance electronic effects, influencing reactivity and interactions in catalytic systems.
Properties
IUPAC Name |
1-[4-(2-chloro-4-fluorophenoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-9(17)10-2-5-12(6-3-10)18-14-7-4-11(16)8-13(14)15/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWHWAXTTNKZJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373948 | |
| Record name | 4'-(2-Chloro-4-fluorophenoxy)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845866-49-1 | |
| Record name | 4'-(2-Chloro-4-fluorophenoxy)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(2-Chloro-4-fluorophenoxy)acetophenone typically involves the reaction of 2-chloro-4-fluorophenol with acetophenone derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4’-(2-Chloro-4-fluorophenoxy)acetophenone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various nucleophiles replacing the chloro or fluoro groups.
Scientific Research Applications
4’-(2-Chloro-4-fluorophenoxy)acetophenone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its role in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4’-(2-Chloro-4-fluorophenoxy)acetophenone exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating biological pathways. The presence of chloro and fluoro groups can enhance its binding affinity and specificity towards molecular targets, influencing its pharmacological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetophenone Derivatives
The following analysis compares 4'-(2-chloro-4-fluorophenoxy)acetophenone with analogous compounds, focusing on substituent effects, synthetic yields, and applications.
Halogen-Substituted Acetophenones
Key Observations :
- Synthetic Efficiency: Derivatives like 4-(2',4'-difluorophenyl)acetophenone achieve high yields (>90%) in Pd-mediated cross-coupling, suggesting that similar methods could optimize the synthesis of the target compound .
Reactivity in Functionalization Reactions
- α-Bromination: Chloro-substituted acetophenones (e.g., 4-chloroacetophenone) exhibit 85% yield in α-bromination with pyridine hydrobromide, outperforming bromo- or iodo-substituted analogs (78–66%) . The chloro-fluoro substituents in the target compound may balance reactivity and by-product formation.
- Biocatalysis: Substituted acetophenones like 2,6-dichloro-3-fluoroacetophenone show high enantioselectivity (>99.9% ee) in redox biocatalysis, indicating that halogen positioning influences stereochemical outcomes .
Biological Activity
4'-(2-Chloro-4-fluorophenoxy)acetophenone, with the chemical formula CHClF O, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Weight : 264.68 g/mol
- CAS Number : 845866-49-1
- Structure : The compound contains a chloro and a fluorine substituent, which may influence its biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including proteins and enzymes. The presence of halogen atoms (chlorine and fluorine) can enhance lipophilicity and alter the electronic properties of the molecule, facilitating interactions with cellular components.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic processes.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial and fungal strains, suggesting potential antimicrobial properties.
- Anti-inflammatory Effects : The structure may allow it to modulate inflammatory pathways, similar to other anti-inflammatory agents.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of halogenated compounds. For example, a related study found that fluorinated phenyl compounds exhibited significant antifungal activity against Candida albicans, with IC values ranging from 8.1 to 57.7 µM for various derivatives .
| Compound | IC (µM) | Activity |
|---|---|---|
| This compound | TBD | TBD |
| Fluorinated phenyl derivatives | 8.1 - 57.7 | Antifungal |
| Other halogenated compounds | Varies | Antimicrobial |
Anti-inflammatory Activity
Research has shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. For instance, derivatives with electron-donating groups showed enhanced COX-1/COX-2 selectivity indexes compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
- Study on Antifungal Activity : A study explored the antifungal effects of various substituted phenyl compounds, revealing that modifications at specific positions significantly impacted their effectiveness against fungal strains . This suggests that this compound could be optimized for enhanced antifungal properties.
- COX Inhibition Study : Research demonstrated that certain halogenated compounds could effectively inhibit COX enzymes, leading to reduced inflammation markers in animal models . This indicates a potential pathway for therapeutic development involving this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
